molecular formula C12H11I B12001363 1-Iodo-2,3-dimethylnaphthalene

1-Iodo-2,3-dimethylnaphthalene

Cat. No.: B12001363
M. Wt: 282.12 g/mol
InChI Key: SUIJKAULUGUHII-UHFFFAOYSA-N
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Description

1-Iodo-2,3-dimethylnaphthalene is an organic compound with the molecular formula C12H11I It belongs to the class of naphthalene derivatives, characterized by the presence of an iodine atom and two methyl groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2,3-dimethylnaphthalene can be synthesized through several methods. One common approach involves the iodination of 2,3-dimethylnaphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions, ensuring the complete substitution of a hydrogen atom by an iodine atom on the naphthalene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents, temperature control, and purification techniques are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2,3-dimethylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to achieve the reduction of the iodine atom.

Major Products Formed:

    Substitution: Products include azides, nitriles, and other substituted naphthalenes.

    Oxidation: Products include naphthoic acids and other oxidized derivatives.

    Reduction: The major product is 2,3-dimethylnaphthalene.

Scientific Research Applications

1-Iodo-2,3-dimethylnaphthalene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: It is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-iodo-2,3-dimethylnaphthalene exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, facilitating the introduction of new functional groups. In oxidation and reduction reactions, the methyl groups and iodine atom undergo transformations that alter the chemical structure and properties of the compound.

Comparison with Similar Compounds

  • 2-Iodo-1,3-dimethylnaphthalene
  • 1-Iodo-4,5-dimethylnaphthalene
  • 2,3-Dimethylnaphthalene

Comparison: 1-Iodo-2,3-dimethylnaphthalene is unique due to the specific positioning of the iodine and methyl groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C12H11I

Molecular Weight

282.12 g/mol

IUPAC Name

1-iodo-2,3-dimethylnaphthalene

InChI

InChI=1S/C12H11I/c1-8-7-10-5-3-4-6-11(10)12(13)9(8)2/h3-7H,1-2H3

InChI Key

SUIJKAULUGUHII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1C)I

Origin of Product

United States

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